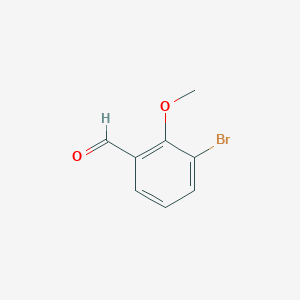

3-Bromo-2-methoxybenzaldehyde

Description

Significance as a Versatile Organic Building Block in Advanced Synthesis

The utility of 3-Bromo-2-methoxybenzaldehyde as a building block stems from the distinct reactivity of its functional groups. The aldehyde group is a classic participant in a variety of fundamental carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and reductions to form alcohols. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki and Stille couplings, which are powerful methods for creating complex molecular frameworks by joining different organic fragments. sigmaaldrich.com The methoxy (B1213986) group, while generally less reactive, influences the electronic properties of the aromatic ring and can play a role in directing the regioselectivity of certain reactions.

This trifunctional nature allows chemists to perform sequential and selective reactions, building molecular complexity in a controlled manner. For instance, the aldehyde can be reacted first, followed by a cross-coupling reaction at the bromine position, or vice-versa. This "orthogonal" reactivity is highly desirable in multi-step synthesis.

Detailed research has demonstrated the application of this building block in the synthesis of various complex structures. For example, it serves as a precursor in the synthesis of certain halogenated guaiacol-derived odorants. frontiersin.org Furthermore, related structures like 3-bromo-4-methoxybenzaldehyde (B45424) are recognized as valuable intermediates in the creation of bioactive molecules, including potential anti-cancer agents and compounds targeting neurological disorders. chemimpex.com The synthesis of coumarin (B35378) derivatives, a class of compounds with significant pharmacological potential, has also utilized bromo-methoxy-substituted benzaldehydes. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.04 g/mol |

| Appearance | Yellowish oily liquid to solid |

| CAS Number | 133344-91-9 |

| SMILES | COC1=C(C=CC=C1C=O)Br |

| InChI Key | SZDPZQAPHXPVCN-UHFFFAOYSA-N |

Overview of Research Trajectories and Future Prospects

Current research involving this compound and its isomers is diverse, primarily focusing on its application in medicinal chemistry and materials science. The ability to use this compound to synthesize complex heterocyclic compounds is a major driver of this research. mdpi.com For example, derivatives of bromobenzaldehyde are used to create Schiff base ligands for metal coordination chemistry and to synthesize compounds with potential antiviral and anticancer activities. iucr.org

The synthesis of chalcone (B49325) derivatives from halogenated vanillin, a structurally related compound, highlights a research area focused on producing molecules with antioxidant properties. researchgate.net This suggests a potential trajectory for this compound in the development of novel antioxidants or other bioactive agents. Research into bromophenols, which can be derived from related structures, points towards their potential in drug development due to observed antioxidant, anticancer, and anti-inflammatory activities. researchgate.netmdpi.com

Future prospects for this compound are promising. Its utility as a versatile building block will likely see its continued use in the discovery of new drugs. As synthetic methodologies advance, particularly in the area of cross-coupling and C-H activation reactions, new ways to functionalize this molecule will emerge, expanding its synthetic potential. There is also potential for its use in the development of new materials, such as fluorescent probes for biological imaging, by modifying the core structure to incorporate photophysically active groups. chemimpex.com The ongoing exploration of its derivatives in various biological assays will continue to uncover new leads for therapeutic agents and other functional molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDPZQAPHXPVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453873 | |

| Record name | 3-BROMO-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88275-87-0 | |

| Record name | 3-BROMO-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88275-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 2 Methoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are heavily influenced by the existing substituents.

The benzene ring of 3-Bromo-2-methoxybenzaldehyde is subject to competing electronic effects from the methoxy (B1213986) and aldehyde groups.

Methoxy Group (-OCH3): The methoxy group is a powerful activating group. Through its positive resonance effect (+R), it donates electron density to the benzene ring, particularly at the ortho and para positions. quora.com This increases the ring's nucleophilicity and makes it more susceptible to attack by electrophiles. Its inductive effect (-I) is weaker than its resonance effect.

Aldehyde Group (-CHO): The aldehyde group is a deactivating group. It withdraws electron density from the benzene ring through both a negative resonance effect (-R) and a negative inductive effect (-I). quora.comorganicmystery.com This deactivation makes the ring less reactive towards electrophiles and directs incoming electrophiles to the meta position. organicmystery.com

Bromine Atom (-Br): The bromine atom is a deactivating group due to its strong -I effect, but it is an ortho, para-director because of its +R effect.

In this compound, the activating methoxy group is positioned at C2, the deactivating aldehyde group at C1, and the deactivating bromine atom at C3. The powerful activating and ortho, para-directing influence of the methoxy group is the dominant factor in determining the position of further electrophilic substitution. It strongly activates positions C4 (ortho) and C6 (para). The aldehyde group deactivates the ring and directs meta to itself, at positions C3 and C5. The bromine atom directs to positions C2 and C4. Considering these combined influences, the most probable sites for electrophilic attack are positions C4 and C6, which are activated by the methoxy group and not strongly deactivated by the other substituents.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

| Aldehyde (-CHO) | C1 | Electron-withdrawing (-R, -I) | Deactivating | Meta (C3, C5) |

| Methoxy (-OCH3) | C2 | Electron-donating (+R > -I) | Activating | Ortho, Para (C4, C6) |

| Bromine (-Br) | C3 | Electron-withdrawing (-I > +R) | Deactivating | Ortho, Para (C2, C4) |

Further bromination of this compound serves as a practical example of electrophilic aromatic substitution. Based on the analysis of substituent effects, an incoming bromine electrophile (Br+) would preferentially attack the positions most activated by the methoxy group. The positions ortho (C4) and para (C6) to the methoxy group are the most electron-rich.

Theoretical predictions, based on the principles of electronic effects, suggest that the major product of monobromination would be 4,5-Dibromo-2-methoxybenzaldehyde . The C4 position is activated by both the methoxy (ortho) and bromine (ortho) substituents, making it a highly likely site for substitution. While the C6 position is also activated by the methoxy group (para), it is sterically more hindered. Studies on similar molecules, such as 4-methoxybenzaldehyde, have shown that the activated ring can undergo further halogenation to yield poly-halogenated products. researchgate.net

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring can be replaced by various nucleophiles, primarily through two major pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can react with various aryl or vinyl boronic acids to form biaryl or stilbene (B7821643) derivatives, respectively. organic-chemistry.orgscielo.br The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin (stannane) reagent, also catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. libretexts.org this compound can be coupled with various organostannanes to create complex molecular architectures. The mechanism is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Table 2: General Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst | Base | Solvent |

| Suzuki | Boronic Acid/Ester | Pd(PPh3)4, Pd(OAc)2 | Na2CO3, K2CO3, Cs2CO3 | Toluene, Dioxane, DMF |

| Stille | Organostannane | Pd(PPh3)4, Pd2(dba)3 | (Often not required) | Toluene, THF, DMF |

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing the bromine atom with a strong nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In this compound, the aldehyde group is ortho to the bromine atom. This electron-withdrawing group can activate the substrate for SNAr by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.orglibretexts.org Research on similarly substituted benzaldehydes confirms that an aldehyde group can effectively activate the ring towards nucleophilic substitution. researchgate.net Therefore, the bromine atom can be displaced by various nucleophiles such as alkoxides, amines, or thiolates, providing a route to a diverse range of derivatives. The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com

Reactions of the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, and it imparts a wide range of reactivity to this compound.

The aldehyde can undergo numerous transformations, including:

Oxidation: It can be oxidized to the corresponding carboxylic acid, 3-bromo-2-methoxybenzoic acid, using common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4).

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (3-bromo-2-methoxyphenyl)methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide variety of nucleophiles. This includes the formation of cyanohydrins, acetals (by reaction with alcohols), and imines (by reaction with primary amines).

Carbon-Carbon Bond Forming Reactions: The aldehyde is a key participant in several important C-C bond-forming reactions.

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene.

Grignard Reaction: Addition of a Grignard reagent (R-MgBr) produces a secondary alcohol.

Horner-Wadsworth-Emmons Reaction: This reaction with a phosphonate (B1237965) carbanion is a reliable method for synthesizing α,β-unsaturated esters or amides with high E-selectivity. mdpi.com

Aldol (B89426) Condensation: Under basic or acidic conditions, it can react with enolates to form β-hydroxy aldehydes or ketones.

Table 3: Representative Reactions of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Acetal Formation | R'OH, H+ | Acetal |

| Reductive Amination | R'NH2, NaBH3CN | Secondary Amine |

Nucleophilic Addition Reactions: Formation of Alcohols and Other Derivatives

The quintessential reaction of aldehydes, including this compound, is nucleophilic addition to the carbonyl group. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.org This attack breaks the C=O pi bond, pushing an electron pair onto the oxygen atom and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The general mechanism proceeds in two key steps:

Nucleophilic Attack: The nucleophile (:Nu⁻) adds to the carbonyl carbon, forming a new carbon-nucleophile bond and a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or a mild acid added during workup, resulting in the final alcohol product.

A variety of nucleophiles can be employed, most notably organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), which are potent sources of carbanions. These reactions are fundamental for forming carbon-carbon bonds and lead to the synthesis of secondary alcohols from aldehydes.

| Nucleophile (Reagent) | Product | Product Class |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(3-Bromo-2-methoxyphenyl)ethanol | Secondary Alcohol |

| Phenyllithium (C₆H₅Li) | (3-Bromo-2-methoxyphenyl)(phenyl)methanol | Secondary Alcohol |

| Sodium acetylide (HC≡CNa) | 1-(3-Bromo-2-methoxyphenyl)prop-2-yn-1-ol | Propargyl Alcohol |

Oxidation Reactions: Conversion to Carboxylic Acid Derivatives

The aldehyde group of this compound is readily oxidized to a carboxylic acid functional group. This transformation is a common synthetic procedure and can be achieved using a range of oxidizing agents. Strong oxidants such as potassium permanganate (KMnO₄) or chromium-based reagents (e.g., Jones reagent) can effectively carry out this conversion.

The reaction involves the replacement of the aldehydic carbon-hydrogen bond with a carbon-oxygen bond. The resulting product from the oxidation of this compound is 3-bromo-2-methoxybenzoic acid. This derivative serves as a valuable intermediate in the synthesis of more complex molecules, such as esters and amides.

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| Potassium permanganate (KMnO₄) | 3-Bromo-2-methoxybenzoic acid | Carboxylic Acid |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-Bromo-2-methoxybenzoic acid | Carboxylic Acid |

| Silver oxide (Ag₂O) | 3-Bromo-2-methoxybenzoic acid | Carboxylic Acid |

Reduction Reactions: Formation of Benzyl (B1604629) Alcohol Derivatives

Conversely, the aldehyde group can be reduced to a primary alcohol. This transformation converts this compound into (3-bromo-2-methoxyphenyl)methanol. The reduction is typically accomplished using metal hydride reagents. sigmaaldrich.com

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for reducing aldehydes and ketones. tsijournals.com It is often the reagent of choice due to its high selectivity and operational simplicity. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and will also reduce other functional groups like esters and carboxylic acids. rsc.org The general mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. tsijournals.com

| Reducing Agent | Product | Product Class |

|---|---|---|

| Sodium borohydride (NaBH₄) | (3-Bromo-2-methoxyphenyl)methanol | Benzyl Alcohol |

| Lithium aluminum hydride (LiAlH₄) | (3-Bromo-2-methoxyphenyl)methanol | Benzyl Alcohol |

| Catalytic Hydrogenation (H₂, Pd/C) | (3-Bromo-2-methoxyphenyl)methanol | Benzyl Alcohol |

Condensation Reactions: Formation of Imines, Oximes, and Hydrazones

This compound readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond (C=N). researchgate.net These reactions typically proceed via a two-step mechanism: nucleophilic addition of the nitrogen compound to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the final product. nih.gov

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines. These are important intermediates in organic synthesis and are used as ligands in coordination chemistry. nih.govresearchgate.net

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. nih.gov

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones. researchgate.netnih.gov

The formation of these C=N bonds is often reversible and can be influenced by pH. researchgate.netnih.gov

| Reactant | Product Class | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |  |

| Hydroxylamine (NH₂OH) | Oxime |  |

| Hydrazine (R-NHNH₂) | Hydrazone |  |

Strategic Derivatization of this compound for Structural Diversity

This compound is a versatile building block in organic synthesis, enabling the creation of a wide array of more complex molecular architectures. Its utility stems from the presence of three distinct functional handles: the aldehyde, the bromo substituent, and the methoxy group, each allowing for selective chemical modification.

The reactions described above—nucleophilic addition, oxidation, reduction, and condensation—transform the aldehyde group into a variety of other functionalities, introducing new structural and electronic properties. For instance, conversion to a benzyl alcohol allows for the subsequent formation of ethers or esters, while oxidation to a carboxylic acid opens pathways to amides and other acid derivatives. The formation of imines and related C=N compounds is a key step in the synthesis of heterocyclic rings and ligands for metal complexes. nih.govresearchgate.net

Furthermore, the bromine atom on the aromatic ring is a critical site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of diverse aryl, alkyl, or alkynyl groups, significantly expanding the structural diversity of the resulting molecules. The interplay between reactions at the aldehyde and the bromine site allows for multi-step synthetic strategies to access complex target molecules, including those with potential biological activity, similar to other substituted benzaldehyde (B42025) derivatives. scielo.br

Applications of 3 Bromo 2 Methoxybenzaldehyde in Complex Organic Synthesis

Precursor in Medicinal Chemistry for Bioactive Compound Synthesis

The primary application of 3-Bromo-2-methoxybenzaldehyde and its isomers is in the field of medicinal chemistry, where it functions as a key intermediate for the development of new therapeutic agents. Aromatic aldehydes are widely recognized as important and versatile intermediates within the pharmaceutical industry for general organic synthesis.

Substituted bromo-methoxybenzaldehydes are frequently utilized as intermediates in the chemical and pharmaceutical sectors. The strategic placement of the reactive groups on the aromatic ring allows for sequential and regioselective reactions, making it an ideal starting material for multi-step syntheses. Various synthetic processes have been developed for isomers like 4-bromo-2-methoxybenzaldehyde (B1278859), highlighting the industrial importance of this class of compounds as precursors to more complex pharmaceutical products.

The brominated methoxyphenyl moiety is a core component found in a range of natural and synthetic compounds exhibiting significant biological activity. Research into derivatives synthesized from or related to this compound has revealed promising therapeutic potential across several areas.

Antimicrobial Activity: The brominated methoxyphenyl unit is present in natural alkaloids that demonstrate antibacterial and antifungal properties. Furthermore, related structures like 3-benzyloxy-4-methoxybenzaldehyde (B16803) are used to synthesize chalcone (B49325) derivatives, a class of compounds evaluated for their antimicrobial effects. The synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives from various aldehydes has also yielded compounds with significant antimicrobial activity.

Anticancer Activity: The development of novel anticancer agents frequently involves the use of substituted benzaldehydes. For instance, the related compound 3-bromo-2-hydroxybenzaldehyde (B158676) is used as a reagent in the synthesis of potential anticancer agents. Studies on various bromophenol derivatives have also indicated significant anticancer potential. The synthesis of complex heterocyclic systems, such as benzofuran-triazole hybrids with demonstrated activity against lung and cervical cancer cell lines, has utilized substituted methoxybenzaldehyde structures. Chalcones, which can be synthesized from this class of aldehydes, are also regarded as promising anticancer agents capable of eliciting apoptosis in cancer cells.

Antiviral Activity: The structural motif of a halogenated aromatic aldehyde is also valuable in the pursuit of antiviral therapies. Research has shown that 3-bromo-2-hydroxybenzaldehyde can be used to synthesize potential antiviral compounds. Other studies have focused on creating halohydrin analogues of deoxyuridine with demonstrated antiviral activity against viruses such as herpes simplex virus type 1 (HSV-1).

| Therapeutic Area | Compound Class/Derivative | Key Research Finding |

| Antimicrobial | Natural Brominated Alkaloids | The brominated methoxyphenyl moiety is a key feature in natural products with antibacterial and antifungal activity. |

| Anticancer | Chalcones | Synthesized from substituted benzaldehydes, chalcones are recognized as promising anticancer agents. |

| Anticancer | Benzofuran-triazole hybrids | Derivatives synthesized from substituted methoxybenzaldehydes show activity against human cancer cell lines. chemicalbook.com |

| Antiviral | Halogenated Benzaldehyde (B42025) Derivatives | The related compound 3-bromo-2-hydroxybenzaldehyde is a precursor for potential antiviral compounds. orientjchem.org |

| Antiviral | Halohydrin Analogues | Bromo-substituted nucleoside analogues have shown in vitro activity against herpes simplex virus (HSV-1). acs.org |

The specific substitution pattern of bromo-methoxybenzaldehydes makes them attractive scaffolds for the design of enzyme inhibitors. A related isomer, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, has been identified as a selective and potent inhibitor of IRE-1α, an enzyme associated with the unfolded protein response (UPR) in diseases like cancer. Another related compound, 3-Bromo-4-methoxybenzaldehyde (B45424), is described as a covalent inhibitor, indicating that this structural class can be used to design molecules that form strong, permanent bonds with their biological targets.

Building Block in Agrochemical Synthesis

While this compound is a well-established precursor in medicinal chemistry, its application as a building block in the synthesis of agrochemicals is not as extensively documented in available scientific literature.

Utility in Material Science Applications and Polymer Synthesis

Substituted benzaldehydes are valuable in the field of material science, particularly in the synthesis of functional organic materials and polymers.

Synthesis of Heterocyclic Compounds and Ligands

The aldehyde functional group is a cornerstone in the synthesis of a wide array of heterocyclic compounds and ligands. This compound is a suitable precursor for such transformations.

The related compound 3-bromo-2-hydroxybenzaldehyde is commonly used to form Schiff bases, which are versatile ligands in metal coordination chemistry. orientjchem.org Similarly, isomers such as 3-Bromo-4-methoxybenzaldehyde have been used to create nitrogen-containing heterocycles intended for pharmaceutical use. The utility of this scaffold extends to the synthesis of more complex ring systems, with 6-Bromo-2-hydroxy-3-methoxybenzaldehyde being used to prepare novel phenanthridine (B189435) derivatives. The broad applicability of aldehydes in this area is well-established, as they are key reagents for constructing a wide spectrum of N-, O-, and S-heterocycles.

| Application Area | Compound Type Synthesized | Example/Finding |

| Material Science | Chalcone-derived Polymers | Chalcones are precursors for UV absorption filters and photorefractive polymers. |

| Material Science | Organic Photovoltaics | Related benzaldehydes are used as additives to optimize polymer layers in OPV devices. |

| Ligand Synthesis | Schiff Bases | The related 3-bromo-2-hydroxybenzaldehyde is used to prepare Schiff base ligands for metal coordination. orientjchem.org |

| Heterocycle Synthesis | Nitrogen-containing Heterocycles | Isomers are used to synthesize heterocycles with potential pharmaceutical applications. |

| Heterocycle Synthesis | Phenanthridines | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde serves as a precursor for phenanthridine derivatives. |

Preparation of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is a significant area of research due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.net One established method for synthesizing pyrazole derivatives involves the reaction of a substituted aromatic aldehyde, such as this compound, with a pyrazolone (B3327878) precursor. researchgate.net

The general procedure involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group adjacent to two carbonyls (like ethyl acetoacetate) and a hydrazine (B178648) derivative (like phenylhydrazine). researchgate.nethilarispublisher.com This multi-component reaction leads to the formation of the pyrazole ring. In a typical synthesis, this compound would react with a pre-formed pyrazolone, such as 3-methyl-1-phenyl-2-pyrazolin-5-one, often in the presence of a catalyst in a suitable solvent like ethanol. researchgate.net The aldehyde group of this compound condenses with the active methylene group of the pyrazolone, leading to a 4-benzylidene-pyrazolone derivative. This reaction pathway provides an efficient route to highly functionalized pyrazole compounds, where the 3-bromo-2-methoxyphenyl substituent can be further modified, making it a key intermediate in combinatorial chemistry and drug discovery. chim.it

Table 1: Reagents in Pyrazole Synthesis

| Compound Name | Role |

|---|---|

| This compound | Aromatic aldehyde reactant |

| Ethyl acetoacetate | 1,3-Dicarbonyl compound |

| Phenylhydrazine | Hydrazine reactant |

Formation of Thiosemicarbazone Derivatives and Metal Complexes

Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde or ketone with a thiosemicarbazide. jocpr.com These compounds and their subsequent metal complexes are of significant interest due to their diverse biological activities, including antitumor, antiviral, and antibacterial properties. benthamopenarchives.comnih.gov The biological activity is often enhanced upon coordination with a metal ion. benthamopenarchives.com

The synthesis of thiosemicarbazone derivatives from this compound is typically a straightforward condensation reaction. The aldehyde is reacted with thiosemicarbazide, often in a solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. jocpr.comnih.gov The reaction results in the formation of a Schiff base, specifically N-aminothiourea, linked to the 3-bromo-2-methoxyphenyl moiety.

These thiosemicarbazone ligands are excellent chelating agents for transition metals. They typically act as bidentate ligands, coordinating to the metal center through the sulfur atom and the hydrazinic nitrogen atom. jocpr.comgigvvy.com The formation of metal complexes involves reacting the thiosemicarbazone derived from this compound with various metal salts, such as those of copper(II), cobalt(II), nickel(II), or ruthenium(II). jocpr.comgigvvy.com The resulting coordination complexes exhibit distinct geometries, such as octahedral, and have shown potential in various chemical and pharmacological applications. gigvvy.com

Table 2: Reactants and Products in Thiosemicarbazone Synthesis

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₈H₇BrO₂ | Aldehyde Reactant |

| Thiosemicarbazide | CH₅N₃S | Reactant |

| This compound thiosemicarbazone | C₉H₁₀BrN₃OS | Product (Ligand) |

| Copper(II) chloride | CuCl₂ | Metal Salt |

| Cobalt(II) chloride | CoCl₂ | Metal Salt |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|

| This compound | C₈H₇BrO₂ | 215.04 |

| Cobalt(II) chloride | CoCl₂ | 129.83 |

| Copper(II) chloride | CuCl₂ | 134.45 |

| Ethanol | C₂H₆O | 46.07 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |

| Nickel(II) chloride | NiCl₂ | 129.59 |

| Phenylhydrazine | C₆H₈N₂ | 108.14 |

Advanced Spectroscopic and Structural Characterization in Research of 3 Bromo 2 Methoxybenzaldehyde Derivatives and Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within a molecule.

In the study of 3-bromo-2-methoxybenzaldehyde derivatives, NMR is used to confirm the substitution pattern on the aromatic ring and to identify the presence of key functional groups. For instance, in the related compound 6-bromo-2,3-dimethoxybenzaldehyde, the aldehydic proton characteristically appears as a singlet at a downfield chemical shift of approximately δ 10.31 ppm. scielo.br The aromatic protons appear as doublets, with their coupling constants providing information on their relative positions. scielo.br The methoxy (B1213986) groups are readily identified as sharp singlets in the δ 3.8-4.0 ppm region. scielo.br

| Nucleus | Chemical Shift (δ, ppm) | Signal Description |

|---|---|---|

| ¹H | 10.31 | s, 1H (Aldehyde) |

| ¹H | 7.31 | d, J=8.7 Hz, 1H (Aromatic) |

| ¹H | 6.94 | d, J=7.5 Hz, 1H (Aromatic) |

| ¹H | 3.91 | s, 3H (Methoxy) |

| ¹H | 3.87 | s, 3H (Methoxy) |

| ¹³C | 190.4 | Aldehyde (C=O) |

| ¹³C | 152.8, 152.1 | Aromatic (C-O) |

| ¹³C | 129.3, 128.7 | Aromatic (C-H) |

| ¹³C | 117.6 | Aromatic (C-Br) |

| ¹³C | 112.8 | Aromatic |

| ¹³C | 62.3, 56.2 | Methoxy (O-CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrO₂), the expected molecular weight is approximately 215.04 g/mol . sigmaaldrich.com The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Electron ionization mass spectrometry (EI-MS) provides insight into the molecule's stability and structure through analysis of its fragmentation patterns. In related methoxybenzaldehydes, common fragmentation pathways involve the loss of the aldehydic proton (M-1), the formyl group (M-29), or a methyl radical from the methoxy group (M-15). researchgate.net Subsequent fragmentation can involve the loss of carbon monoxide (CO) from the benzoyl cation. The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the identity of reaction products.

| Property | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₇BrO₂ | Defines the elemental composition. |

| Molecular Weight | ~215.04 g/mol | Confirms the mass of the molecule. sigmaaldrich.com |

| Isotopic Pattern | M, M+2 peaks (~1:1 ratio) | Characteristic signature of a monobrominated compound. |

| Common Fragments | [M-H]⁺, [M-CH₃]⁺, [M-CHO]⁺ | Provides structural information based on fragmentation pathways. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a unique "fingerprint" of the molecule. For this compound and its derivatives, key vibrational bands are expected. nih.gov

The most prominent peak is typically the strong carbonyl (C=O) stretch of the aldehyde group, which appears in the range of 1680-1700 cm⁻¹. youtube.com The presence of conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic aldehyde. youtube.com Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching of the methoxy group gives rise to bands typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). upi.edu The C-H stretching vibrations of the aromatic ring and the aldehyde group are found above 3000 cm⁻¹ and around 2850-2750 cm⁻¹, respectively. The C-Br stretch appears at lower frequencies, typically in the fingerprint region below 700 cm⁻¹. upi.edu

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H | Stretch | 2700 - 2900 (often two bands) | Weak |

| Aldehyde C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Ether C-O | Asymmetric Stretch | ~1250 | Strong |

| Aromatic C-Br | Stretch | 500 - 700 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, analysis of closely related analogs provides significant insight into its likely solid-state behavior. rsc.org

Studies on substituted benzaldehydes reveal that these molecules are often nearly planar. nih.gov In analogs like 3-bromo-2-hydroxybenzaldehyde (B158676), a strong intramolecular O-H···O hydrogen bond is observed between the hydroxyl group and the aldehyde oxygen, which significantly influences the molecular conformation. nih.gov

The crystal packing of these molecules is governed by a variety of weak intermolecular interactions. rsc.org In bromo-dimethoxybenzaldehyde isomers, C-H···O hydrogen bonds are common, where the aldehyde oxygen or methoxy oxygen acts as an acceptor. scielo.br Furthermore, halogen bonding (Br···Br or Br···O interactions) and π-π stacking interactions between aromatic rings play a crucial role in stabilizing the supramolecular architecture. scielo.brrsc.org These interactions dictate the formation of dimers, chains, or more complex three-dimensional networks in the crystal lattice. nih.gov

| Structural Feature | Description | Significance |

|---|---|---|

| Molecular Conformation | Molecules are generally planar or near-planar. | Affects crystal packing and potential for π-π interactions. |

| Intramolecular H-Bonding | Observed in hydroxy analogs (e.g., O-H···O=C). | Locks the conformation of the substituent groups. |

| Intermolecular C-H···O Bonds | Weak hydrogen bonds involving aldehyde or methoxy oxygen atoms. | Key interactions for building supramolecular assemblies. |

| Halogen Bonding | Interactions involving the bromine atom (e.g., Br···Br, C-H···Br). | Directional interactions that influence crystal packing. |

| π-π Stacking | Offset face-to-face stacking of aromatic rings. | Contributes to the overall stability of the crystal structure. |

Computational Chemistry and Molecular Modeling Studies on 3 Bromo 2 Methoxybenzaldehyde and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is extensively used to predict the geometries and electronic properties of molecules.

A theoretical study on analogs of 3-Bromo-2-methoxybenzaldehyde, specifically 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde (B184988), utilized DFT calculations at the CAM-B3LYP/6-311++G(d,p) level of theory to elucidate their electronic properties. These calculations are crucial for understanding the intrinsic characteristics of the molecules and predicting their reactivity.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

For the analogs 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde, the HOMO and LUMO energies were calculated to predict their chemical behavior. The distribution of these orbitals provides a map of the electron density and identifies the regions of the molecule most likely to participate in chemical reactions.

| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |

|---|---|---|---|

| 6-bromo-2,3-dimethoxybenzaldehyde | -161.40 | Data Not Available | Data Not Available |

| 5-bromo-2,3-dimethoxybenzaldehyde | -162.90 | Data Not Available | Data Not Available |

Calculation of Quantum Descriptors (e.g., Electronegativity, Chemical Potential, Hardness, Softness, Electrophilicity Index)

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

These parameters are calculated using the following relationships, where I is the ionization potential (approximated as -EHOMO) and A is the electron affinity (approximated as -ELUMO):

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -χ

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule with a chemical potential less than zero is considered stable and does not decompose spontaneously. The electrophilicity index helps in understanding the ability of a molecule to accept electrons.

| Descriptor | 6-bromo-2,3-dimethoxybenzaldehyde | 5-bromo-2,3-dimethoxybenzaldehyde |

|---|---|---|

| Electronegativity (χ) | Data Not Available | Data Not Available |

| Chemical Potential (μ) | Data Not Available | Data Not Available |

| Chemical Hardness (η) | Data Not Available | Data Not Available |

| Chemical Softness (S) | Data Not Available | Data Not Available |

| Electrophilicity Index (ω) | Data Not Available | Data Not Available |

Reaction Mechanism Elucidation through Computational Simulations

Based on the conducted literature search, no specific studies on the computational simulation for the elucidation of reaction mechanisms involving this compound were found in the public domain.

Molecular Docking and Ligand-Binding Studies for Biologically Relevant Derivatives

A comprehensive search of scientific literature did not yield any specific molecular docking or ligand-binding studies for biologically relevant derivatives of this compound.

Emerging Research Directions and Future Perspectives for 3 Bromo 2 Methoxybenzaldehyde

Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Approaches)

The future synthesis of 3-Bromo-2-methoxybenzaldehyde and its derivatives is increasingly steering towards green and sustainable practices designed to minimize environmental impact, reduce waste, and enhance safety and efficiency. Key areas of development include the adoption of microwave-assisted synthesis and flow chemistry.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. jocpr.com For the synthesis of heterocyclic compounds derived from substituted benzaldehydes, microwave assistance can shorten reaction times from hours to mere minutes and enable solvent-free conditions, a key principle of green chemistry. jocpr.commdpi.com The application of MAOS to the synthesis and derivatization of this compound offers a pathway to more efficient and environmentally benign chemical production. readarticle.org

Future methodologies will likely focus on combining these technologies with greener solvents, recyclable catalysts, and atom-economical reaction designs to create truly sustainable synthetic routes for this valuable building block.

Exploration of Unexplored Reactivity Pathways and Functional Group Interconversions

The distinct functional groups of this compound provide multiple avenues for chemical transformation. While the aldehyde is a gateway to numerous classical reactions, future research will focus on leveraging the interplay between the three substituents to unlock novel reactivity and construct complex molecular architectures.

Aldehyde Group Transformations: The aldehyde functionality is a cornerstone of its reactivity, readily participating in olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction uses a stabilized phosphonate (B1237965) carbanion to convert aldehydes into alkenes, showing a strong preference for the formation of the (E)-isomer. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction is a robust method for carbon-carbon bond formation and chain elongation. youtube.com

Another primary transformation is the condensation with primary amines to form Schiff bases (imines). core.ac.uk This reaction is fundamental in coordination chemistry and for the synthesis of various heterocyclic compounds and bioactive molecules. nih.gov

Aryl Bromide Group Transformations: The bromine atom serves as a versatile handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron species, and the Sonogashira coupling, which couples it with a terminal alkyne, are particularly powerful. wikipedia.orglibretexts.org These palladium-catalyzed reactions are foundational in modern organic synthesis for constructing complex molecules like biphenyls and conjugated enynes under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org

The table below summarizes key functional group interconversions starting from this compound.

| Functional Group | Reaction Type | Reactant(s) | Product Type | Significance |

|---|---|---|---|---|

| Aldehyde (-CHO) | Horner-Wadsworth-Emmons | Stabilized phosphonate ylide | (E)-Alkene | Stereoselective C=C bond formation. wikipedia.org |

| Aldehyde (-CHO) | Schiff Base Formation | Primary amine (R-NH₂) | Imine (Schiff Base) | Synthesis of ligands and bioactive heterocycles. core.ac.uk |

| Aryl Bromide (-Br) | Suzuki-Miyaura Coupling | Boronic acid/ester | Biaryl or Vinylarene | Formation of C(sp²)-C(sp²) bonds. harvard.edu |

| Aryl Bromide (-Br) | Sonogashira Coupling | Terminal alkyne | Arylalkyne | Formation of C(sp²)-C(sp) bonds. organic-chemistry.org |

Expansion of Applications in Diverse Scientific Disciplines

The structural motifs accessible from this compound make it a highly valuable precursor for compounds across various scientific fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry: The bromo- and methoxy-substituted aromatic core is a feature in numerous biologically active molecules. Schiff bases derived from substituted salicylaldehydes (a class to which this compound belongs) and their metal complexes have demonstrated significant potential as anticancer and antimicrobial agents. nih.govijmcmed.org Furthermore, bromophenol derivatives, which share structural similarities, are known for their antioxidant and anticancer properties, suggesting that derivatives of this compound could be promising candidates for drug discovery programs. mdpi.com The aldehyde group allows for its incorporation into heterocyclic scaffolds like benzimidazoles, a privileged structure in medicinal chemistry.

Materials Science: In materials science, the focus is on creating novel organic materials with specific electronic or photophysical properties. Schiff base complexes, such as those synthesized from 2-hydroxy-3-methoxybenzaldehyde, can form zinc complexes that act as blue emitters under UV radiation, indicating potential applications in organic light-emitting diodes (OLEDs). jos.ac.cn The Sonogashira coupling reaction, utilizing the bromo functionality, is a key method for synthesizing arylalkynes, which are crucial building blocks for conducting polymers, organic semiconductors, and other advanced materials. nih.gov The ability to create extended conjugated systems through this reaction positions this compound as a valuable starting material for functional organic materials.

Integration with High-Throughput Synthesis and Screening Platforms

The progression of modern drug discovery and materials science relies heavily on the ability to rapidly synthesize and screen large numbers of compounds. This compound is an ideal building block for such high-throughput workflows due to its inherent reactivity and multiple points for diversification.

Combinatorial Chemistry: The compound is well-suited for combinatorial chemistry, where vast "libraries" of structurally related compounds are generated. nih.govimperial.ac.uk Its aldehyde group can react with a diverse panel of amines to create a Schiff base library, while its bromo group can be subjected to various cross-coupling partners (e.g., a diverse set of boronic acids in Suzuki coupling). This dual reactivity allows for the exponential generation of molecular diversity from a single core structure.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a one-pot reaction to form a product containing substantial parts of all reactants, are a cornerstone of high-throughput synthesis. tcichemicals.com Aldehydes are frequent participants in well-known MCRs like the Ugi, Passerini, and Gröbcke-Blackburn-Bienaymé reactions. tcichemicals.com Integrating this compound into MCR-based library synthesis would enable the rapid construction of complex, drug-like molecules. nih.gov The resulting libraries, containing thousands to millions of distinct compounds, can then be subjected to high-throughput screening (HTS) to identify "hits" with desired biological activity or material properties. nih.govescholarship.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-2-methoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves regioselective bromination and methoxylation of benzaldehyde derivatives. For example, 2-methoxybenzaldehyde can undergo bromination using bromine in acetic acid or via electrophilic substitution with N-bromosuccinimide (NBS) under controlled conditions . Solvent choice (e.g., THF vs. DCM) and temperature (0–25°C) significantly affect regioselectivity and yield. Evidence from analogous compounds (e.g., 3-Bromo-2-hydroxybenzaldehyde) suggests that intramolecular hydrogen bonding between the aldehyde and methoxy groups may stabilize intermediates, reducing side reactions .

Q. How is this compound characterized spectroscopically, and what key peaks are diagnostic?

- Methodological Answer :

- ¹H NMR : Aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. The methoxy group shows a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to bromine exhibit deshielding (δ 7.5–8.0 ppm) with coupling patterns reflecting substitution .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ .

- X-ray Crystallography : Planar molecular geometry with intramolecular O-H···O (if hydroxylated) or weak C-H···Br interactions (for brominated derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : The methoxy group is ortho/para-directing, but bromine’s electron-withdrawing effect competes, favoring meta-substitution in further reactions. Computational studies (e.g., DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. For example, in this compound, the aldehyde group deactivates the ring, making the para position to bromine more susceptible to nucleophilic attack . Experimental validation involves competitive reactions with nitrating agents or halogenation under varying conditions .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during coupling reactions)?

- Methodological Answer : Contradictions often arise from subtle differences in reaction setup. For instance, trace moisture can hydrolyze methoxy groups, leading to hydroxylated byproducts. Systematic analysis includes:

- Control Experiments : Repeating reactions under anhydrous conditions (e.g., using molecular sieves).

- Byproduct Identification : LC-MS or GC-MS to detect intermediates like 3-Bromo-2-hydroxybenzaldehyde, which may form via demethylation .

- Kinetic Studies : Monitoring reaction progress via in situ IR or NMR to identify rate-determining steps .

Q. How can this compound be utilized in constructing complex heterocycles, and what mechanistic insights are critical?

- Methodological Answer : The compound serves as a precursor for Schiff bases or transition-metal catalysts. For example:

- Schiff Base Formation : React with amines (e.g., aniline) under reflux in ethanol to form imines, which coordinate to metals like Cu(II) or Zn(II) for catalytic applications .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized bases (e.g., K₂CO₃) to preserve the aldehyde functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.